



Application Note: Quantitative Analysis of Aurofusarin using HPLC-DAD

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Compound of Interest		
Compound Name:	Aurofusarin	
Cat. No.:	B079076	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurofusarin is a dimeric naphthoquinone pigment produced by various species of the fungus Fusarium, including Fusarium graminearum and Fusarium culmorum.[1][2] This red pigment is a polyketide-derived secondary metabolite and its biosynthesis is of significant interest in the study of fungal genetics and secondary metabolism.[1][3] The production of **aurofusarin** is linked to the PKS12 gene cluster.[2] Given its potential biological activities and its role as a visible marker in fungal cultures, accurate quantification of **aurofusarin** is crucial for research in mycology, natural product chemistry, and agricultural sciences.

This application note provides a detailed protocol for the quantitative analysis of **aurofusarin** in fungal extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is suitable for determining the concentration of **aurofusarin** in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of Aurofusarin from Fungal Cultures

This protocol is adapted for the extraction of **aurofusarin** from Fusarium species grown on solid agar medium.



Materials:

- · Fungal culture grown on agar plates
- Methanol
- Dichloromethane
- · Ethyl acetate
- Formic acid
- Sterile scalpel or spatula
- Microcentrifuge tubes (2 mL)
- Vortex mixer
- Centrifuge
- HPLC vials

Procedure:

- Using a sterile scalpel, excise several agar plugs (approximately 4 mm in diameter) from the fungal culture, covering the area from the center to the edge of the plate.[4]
- Place the agar plugs into a 2 mL microcentrifuge tube.
- Add 1 mL of extraction solvent mixture (methanol:dichloromethane:ethyl acetate in a 1:2:3 v/v/v ratio).[4]
- Add formic acid to the extraction solvent to a final concentration of 1%.[4]
- Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifuge the tube at 12,000 rpm for 5 minutes to pellet the agar and mycelial debris.
- Carefully transfer the supernatant to a clean HPLC vial.



• If necessary, dilute the extract with methanol to fall within the linear range of the calibration curve.[5]

HPLC-DAD Analysis

Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-14 min: 50% B to 100% B; 14-18 min: 100% B to 50% B; 18-20 min: Hold at 50% B.[6][7]
Flow Rate	1.0 mL/min[6][7]
Column Temperature	30°C[6][7]
Injection Volume	20 μL[6][7]
Detection	DAD, monitoring at 250 nm for quantification. Full spectra (200-600 nm) should be recorded for peak identification.[6][7]

Aurofusarin Identification:

Aurofusarin can be identified by its characteristic UV-Vis spectrum, which exhibits absorption maxima at approximately 244 nm, 268 nm, and a broad peak around 381 nm.[5] The retention time for **aurofusarin** is typically around 14.5 minutes under the specified conditions, but may vary depending on the specific column and system.[8]

Preparation of Standard Solutions and Calibration Curve



- Prepare a stock solution of purified aurofusarin (e.g., 100 mg/L) in methanol or acetic acid.
 [6][7]
- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).
- Inject each standard solution into the HPLC-DAD system.
- Construct a calibration curve by plotting the peak area of aurofusarin against the corresponding concentration.
- Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of **aurofusarin**.

Table 1: Chromatographic and Spectral Data for Aurofusarin

Analyte	Retention Time (min)	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)
Aurofusarin	~14.5	244	268	381 (broad)

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.019 - 10 mg/L[5]
Correlation Coefficient (R²)	≥ 0.999
Limit of Detection (LOD)	To be determined empirically
Limit of Quantification (LOQ)	To be determined empirically
Precision (%RSD)	< 2%
Accuracy (Recovery %)	95 - 105%

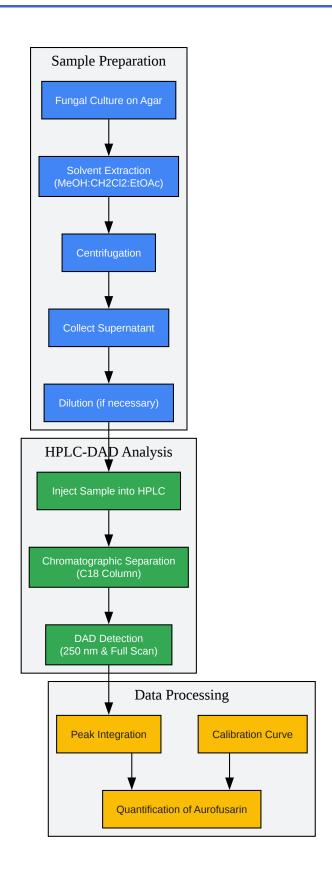


Table 3: Example Quantification of **Aurofusarin** in Fusarium culmorum Cultures[6][7]

Culture Time (hours)	Aurofusarin Concentration (ppm)
48	4,717 ± 0.001
72	2,355 ± 0.001
120	4,742 ± 0.002
168	27,350 ± 0.003

Visualizations

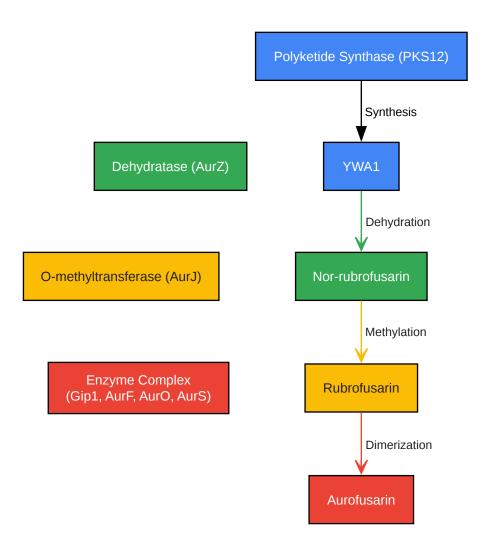




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Caption: Experimental workflow for the quantitative analysis of **aurofusarin**.





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Caption: Simplified biosynthetic pathway of aurofusarin.

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